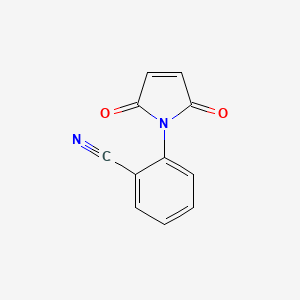

![molecular formula C6H4N2O3S B2996519 1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one CAS No. 1629319-51-2](/img/structure/B2996519.png)

1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one” is a chemical compound that belongs to the class of thiazole derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of thiazole derivatives, including “1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one”, often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields a series of thiazole derivatives .Molecular Structure Analysis

The molecular structure of “1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one” can be elucidated based on elemental analysis, spectral data, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving “1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one” can yield a variety of compounds. For instance, its reaction with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

This compound has been identified to exhibit high antioxidant properties . Antioxidants are crucial in research for their ability to neutralize free radicals, which can prevent oxidative stress, a factor in various chronic diseases. The compound’s antioxidant capacity makes it a valuable subject for studies aimed at developing new therapeutic agents.

Antimicrobial Activity

Studies have shown that thiazolo[4,5-b]pyridines possess antimicrobial activities . This makes the compound a potential candidate for the development of new antimicrobial agents, which is particularly important in the face of rising antibiotic resistance.

Herbicidal Properties

The compound has been reported to have herbicidal activities . This application is significant for agricultural research, where there is a continuous search for more effective and environmentally friendly herbicides.

Anti-inflammatory Uses

Due to its anti-inflammatory effects, this compound is being explored for its potential in treating inflammatory conditions . This is a broad field of research with implications for numerous diseases, including autoimmune disorders.

Antifungal Effects

The antifungal properties of thiazolo[4,5-b]pyridines make them interesting for the development of new antifungal treatments . With fungal infections becoming more common and sometimes resistant to current medications, research in this area is vital.

Antitumor Potential

One of the most promising applications of this compound is its antitumor activity . Research into its efficacy against various cancer cell lines could lead to the development of novel cancer therapies.

Histamine H3 Receptor Antagonism

Some derivatives of thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists . This application is relevant in the context of neurological research, as histamine H3 receptors are involved in modulating neurotransmitter release in the brain.

Synthetic Chemistry

Lastly, the compound serves as a key intermediate in the synthesis of novel heterocyclic compounds . Its reactivity allows for the creation of a variety of derivatives, which can be further explored for diverse biological activities.

Wirkmechanismus

Mode of Action

It’s known that the compound undergoes a series of reactions involving initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield an intermediate or via 1,3-dipolar cycloaddition of nitrilimine to the c=s double bond .

Biochemical Pathways

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

Given the broad spectrum of pharmacological activities exhibited by similar compounds, it is likely that this compound may have potential therapeutic applications .

Eigenschaften

IUPAC Name |

1,1-dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h1-3H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSASMMZWKKZWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NS2(=O)=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene](/img/structure/B2996442.png)

![Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2996443.png)

![ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2996445.png)

![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)